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Abstract
Rogocekib (CTX-712) is a first-in-class, orally bioavailable, and highly selective small molecule

inhibitor of the CDC2-like kinase (CLK) family.[1] By modulating RNA splicing, Rogocekib

represents a novel therapeutic approach for cancers with dysregulated splicing machinery. This

document provides a comprehensive timeline of its discovery and development, detailing its

mechanism of action, preclinical data, and clinical trial progress. All quantitative data is

presented in structured tables, and key experimental methodologies are outlined. Signaling

pathways and experimental workflows are visualized using diagrams generated with Graphviz

(DOT language).

Discovery and Preclinical Development
The journey to Rogocekib's discovery began with the identification of a potent CLK inhibitor, T-

025.[2] Through a strategic medicinal chemistry effort, researchers from Chordia Therapeutics

and Takeda Pharmaceutical Company employed structure-based drug design and scaffold

hopping from this initial compound.[2][3] This led to the generation of a novel 1H-imidazo[4,5-

b]pyridine series, from which Rogocekib (CTX-712) was identified as a promising clinical

candidate with potent CLK inhibitory activity and favorable pharmacokinetic properties.[2][3]
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Rogocekib exerts its anti-cancer effects by inhibiting the kinase activity of CLKs (CLK1, CLK2,

CLK3, and CLK4).[2][3] CLKs are crucial for the phosphorylation of serine- and arginine-rich

(SR) proteins, which are key components of the spliceosome.[3][4] Inhibition of CLK-mediated

phosphorylation of SR proteins leads to alterations in pre-mRNA splicing, inducing excessive

stress on cancer cells and ultimately triggering apoptosis.[3]
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Caption: Rogocekib's mechanism of action, inhibiting CLKs to induce apoptosis.

Preclinical Efficacy
Rogocekib has demonstrated potent and selective inhibitory activity against the CLK family and

significant anti-proliferative effects in various cancer cell lines and in vivo models.

Table 1: In Vitro Kinase Inhibitory Activity of Rogocekib

Kinase Target IC50 (nM)

CLK1 0.69[2][3]

CLK2 0.46[2][3]

CLK3 3.4[2][3]

CLK4 8.1[2][3]

DYRK1A 1.1[2]

DYRK1B 1.3[2]
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Table 2: In Vitro Anti-proliferative Activity of Rogocekib

Cell Line Cancer Type IC50 (µM)

K562 Human Myeloid Leukemia 0.15[5]

MV-4-11 Human Myeloid Leukemia 0.036[5]

Primary AML Cells Acute Myeloid Leukemia 0.078[5]

In vivo studies using a lung cancer NCI-H1048 xenograft model showed that Rogocekib

treatment resulted in dose-dependent anti-tumor effects, with the greatest efficacy observed at

a dose of 50 mg/kg.[2] Furthermore, in mouse models of myelodysplastic syndromes (MDS)

and acute myeloid leukemia (AML), oral administration of Rogocekib (6.25-12.5 mg/kg) for two

weeks reduced tumor size and increased survival rates.[5]

Clinical Development
Based on its promising preclinical profile, Rogocekib advanced into clinical trials for both solid

and hematologic malignancies.
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Caption: The development workflow of Rogocekib from discovery to clinical trials.

Phase 1 Study in Japan (jRCT2080224127)
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A Phase 1 study was conducted in Japan to evaluate the safety, pharmacokinetics, and

preliminary efficacy of Rogocekib in patients with relapsed or refractory hematologic

malignancies, including AML and MDS.[1]

Table 3: Phase 1 (Japan) Clinical Trial Results for Rogocekib

Parameter Details

Patient Population

Relapsed or Refractory Acute Myeloid Leukemia

(AML) and higher-risk Myelodysplastic

Syndrome (MDS)

Dosing Regimen 70 mg or 105 mg twice a week (TW)[1][6]

Safety

Manageable and tolerable safety profile. One

dose-limiting toxicity (Grade 4 Pneumonia) was

observed in the 105 mg cohort.[1]

Efficacy (AML, n=12)

- Complete Remission (CR): 25.0% (3 patients)

[1]- CR with incomplete hematologic recovery

(CRi): 8.3% (1 patient)[1]

Efficacy (MDS, n=2)
- Complete Remission (CR): 50.0% (1 patient)

[1]

Overall Response Rate 42.9%[6]

Phase 1/2 Study in the United States (NCT05732103)
Following the promising results from the Japanese study, a Phase 1/2 clinical trial was initiated

in the United States for patients with relapsed or refractory AML and MDS.[1][7] The protocol

for this study has been revised in response to the FDA's "Project Optimus" to optimize dosing.

[7]

Table 4: Overview of the US Phase 1/2 Clinical Trial (NCT05732103)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://ashpublications.org/bloodadvances/article/doi/10.1182/bloodadvances.2025017601/547633/Phase-I-Study-of-Rogocekib-in-Patients-with
https://ashpublications.org/bloodadvances/article/doi/10.1182/bloodadvances.2025017601/547633/Phase-I-Study-of-Rogocekib-in-Patients-with
https://www.chordiatherapeutics.com/en/ir/news/auto_20250925562212/pdfFile.pdf
https://ashpublications.org/bloodadvances/article/doi/10.1182/bloodadvances.2025017601/547633/Phase-I-Study-of-Rogocekib-in-Patients-with
https://ashpublications.org/bloodadvances/article/doi/10.1182/bloodadvances.2025017601/547633/Phase-I-Study-of-Rogocekib-in-Patients-with
https://ashpublications.org/bloodadvances/article/doi/10.1182/bloodadvances.2025017601/547633/Phase-I-Study-of-Rogocekib-in-Patients-with
https://ashpublications.org/bloodadvances/article/doi/10.1182/bloodadvances.2025017601/547633/Phase-I-Study-of-Rogocekib-in-Patients-with
https://www.chordiatherapeutics.com/en/ir/news/auto_20250925562212/pdfFile.pdf
https://ashpublications.org/bloodadvances/article/doi/10.1182/bloodadvances.2025017601/547633/Phase-I-Study-of-Rogocekib-in-Patients-with
https://www.chordiatherapeutics.com/en/ir/news/auto_20250923561107/pdfFile.pdf
https://www.chordiatherapeutics.com/en/ir/news/auto_20250923561107/pdfFile.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Details

Status Ongoing[7]

Patient Population
Relapsed or refractory Acute Myeloid Leukemia

(AML) and Myelodysplastic Syndromes (MDS)

Revised Protocol

- Addition of a twice-weekly dosing schedule

(60, 80, and 100 mg) to the once-weekly

schedule.[7]- Increased total patient enrollment

from 170 to 225.[7]- Inclusion of a drug-drug

interaction study.[7]

Projected Timeline
Initiation of the expansion cohort is planned for

early 2026.[7]

Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Rogocekib against a

panel of kinases.

Methodology:

Recombinant human kinases (CLK1, CLK2, CLK3, CLK4, DYRK1A, DYRK1B) are incubated

with a fluorescently labeled peptide substrate and ATP in a buffer solution.

Rogocekib is added in a series of dilutions to determine its inhibitory effect.

The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at

a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a

suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence

resonance energy transfer).

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.chordiatherapeutics.com/en/ir/news/auto_20250923561107/pdfFile.pdf
https://www.chordiatherapeutics.com/en/ir/news/auto_20250923561107/pdfFile.pdf
https://www.chordiatherapeutics.com/en/ir/news/auto_20250923561107/pdfFile.pdf
https://www.chordiatherapeutics.com/en/ir/news/auto_20250923561107/pdfFile.pdf
https://www.chordiatherapeutics.com/en/ir/news/auto_20250923561107/pdfFile.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Proliferation Assay
Objective: To assess the anti-proliferative activity of Rogocekib in cancer cell lines.

Methodology:

Cancer cell lines (e.g., K562, MV-4-11) are seeded in 96-well plates and allowed to adhere

overnight.

Cells are treated with a range of concentrations of Rogocekib or vehicle control.

After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such

as MTT or a luminescence-based assay like CellTiter-Glo.

The absorbance or luminescence is measured using a plate reader.

IC50 values are determined by plotting the percentage of cell viability against the drug

concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of Rogocekib in a mouse model.

Methodology:

Human cancer cells (e.g., NCI-H1048) are subcutaneously implanted into immunodeficient

mice.

Once tumors reach a palpable size, mice are randomized into vehicle control and Rogocekib

treatment groups.

Rogocekib is administered orally at specified doses (e.g., 25, 37.5, and 50 mg/kg) and

schedules (e.g., twice daily, twice weekly).[3]

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, tumors are excised and may be used for further pharmacodynamic

analysis.
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Efficacy is determined by comparing the tumor growth in the treated groups to the control

group.

Future Directions
Rogocekib continues to be evaluated in clinical trials, with a focus on optimizing the dosing

regimen to maximize safety and efficacy.[7] The ongoing Phase 1/2 study in the US will provide

further insights into its therapeutic potential in patients with AML and MDS. Chordia

Therapeutics has received Orphan Drug Designation from the FDA for Rogocekib for the

treatment of AML.[7] The company anticipates initiating Phase 2 trials in Japan and the U.S. in

mid-2027, with a potential marketing authorization application in the second half of 2028.[8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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